2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17883411
Molecular Formula: C10H14N4O2
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N4O2 |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H14N4O2/c1-13-4-6-14(7-5-13)10-11-3-2-8(12-10)9(15)16/h2-3H,4-7H2,1H3,(H,15,16) |
| Standard InChI Key | OUJKELZTVBNIOJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C2=NC=CC(=N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 3—modified at positions 2 and 4. The 4-methylpiperazine group introduces a tertiary amine system, while the carboxylic acid substituent provides a site for hydrogen bonding and salt formation. Key structural parameters include:
The piperazine ring adopts a chair conformation, minimizing steric strain, while the pyrimidine-carboxylic acid moiety planarizes due to conjugation .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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Piperazine protons: δ 2.3–2.5 ppm (N–CH₃), 2.6–3.1 ppm (methylene groups)
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Pyrimidine protons: δ 8.2–8.5 ppm (H-5 and H-6)
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Carboxylic acid proton: Broad signal at δ 12–13 ppm
Mass spectrometry typically shows a molecular ion peak at m/z 222.24, with fragmentation patterns consistent with cleavage of the piperazine-pyrimidine bond.
Synthesis and Purification
Synthetic Routes
The synthesis involves sequential functionalization of the pyrimidine ring (Figure 1):
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Pyrimidine core formation: Condensation of thiourea with β-keto esters under acidic conditions yields 4-hydroxypyrimidine intermediates.
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Chlorination: Treatment with phosphorus oxychloride replaces the hydroxyl group at position 4 with chlorine.
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Piperazine substitution: Nucleophilic aromatic substitution at position 2 using 4-methylpiperazine in dimethylformamide (DMF) at 80°C.
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Carboxylic acid introduction: Hydrolysis of the chlorinated position 4 with aqueous NaOH, followed by acidification to precipitate the product.
Key reaction conditions:
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Anhydrous DMF for piperazine coupling to prevent hydrolysis
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Controlled pH during hydrolysis (pH 4–5) to avoid decarboxylation
Purification and Analysis
Crude product purification employs:
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Recrystallization: From ethanol/water mixtures (yield: 65–72%)
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Column chromatography: Silica gel with ethyl acetate/methanol (9:1) as eluent
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HPLC: C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient
Purity exceeding 98% is achievable, as verified by elemental analysis and high-resolution mass spectrometry .
Chemical Reactivity
Acid-Base Behavior
The carboxylic acid group () and piperazine nitrogen () confer pH-dependent solubility:
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Acidic conditions (pH < 2): Protonated carboxylic acid and piperazine, enhancing water solubility.
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Neutral conditions: Zwitterionic form dominates, reducing solubility.
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Basic conditions (pH > 9): Deprotonated carboxylate and neutral piperazine, increasing solubility.
Derivatization Reactions
Common functionalizations include:
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Amide formation: Coupling with amines using EDC/HOBt, yielding pyrimidine-4-carboxamides
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Esterification: Methanol/H₂SO₄ converts the acid to methyl ester for improved lipid solubility
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Metal coordination: The piperazine nitrogen and pyrimidine N1 atom bind to transition metals like Ru(II) and Zn(II)
Notable example: Reaction with () forms luminescent complexes with oxidation potentials near 1.0 V vs. Fc⁰/⁺ .
Biological and Pharmaceutical Applications
Enzyme Inhibition
The compound’s structural analogs exhibit inhibitory activity against:
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NAPE-PLD (N-acyl phosphatidylethanolamine phospholipase D): IC₅₀ = 0.82 μM for pyrimidine-4-carboxamide derivatives
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IRAK4 (Interleukin-1 receptor-associated kinase 4): Radiolabeled versions (e.g., -methyl derivatives) show promise for PET imaging of neuroinflammation
Mechanism: Competitive binding at enzyme active sites via π-π stacking (pyrimidine) and hydrogen bonding (carboxylate) .
Metal Complexation
Ruthenium(II) complexes incorporating this ligand demonstrate unique photophysical properties:
| Complex | λₑₘ (nm) | Quantum Yield (Φ) | Application |
|---|---|---|---|
| [Ru(bpy)₂(cppH)]²⁺ | 610 | 0.12 | Electroluminescent sensors |
| [Ru(phen)₂(cppH)]²⁺ | 625 | 0.09 | DNA intercalation studies |
These complexes exhibit reversible Ru²⁺/Ru³⁺ redox couples at ~1.0 V vs. Fc⁰/⁺, making them suitable for electrochemical sensing .
Related Compounds and Comparative Analysis
Structural Analogues
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2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid: Replacing piperazine with piperidine reduces basicity () and alters metal-binding selectivity .
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Pyrazolo[1,5-a]pyrimidine-3-carboxamides: Demonstrate enhanced blood-brain barrier penetration for CNS targets .
Pharmacokinetic Considerations
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